molecular formula C9H10N4S B8528218 N-(1H-benzimidazol-2-ylmethyl)thiourea

N-(1H-benzimidazol-2-ylmethyl)thiourea

Cat. No.: B8528218
M. Wt: 206.27 g/mol
InChI Key: GLRDGFOMIMQFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-benzimidazol-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C9H10N4S and its molecular weight is 206.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

1H-benzimidazol-2-ylmethylthiourea

InChI

InChI=1S/C9H10N4S/c10-9(14)11-5-8-12-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H,12,13)(H3,10,11,14)

InChI Key

GLRDGFOMIMQFOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-(Aminomethyl)benzimidazole dihydrochloride (0.66 g, 3.0 mmol) in dichloromethane (10 mL) was added DIPEA (1.05 mL, 6.0 mmol). The reaction mixture was stirred for 5 minutes and then benzoyl isothiocyante (0.44 mL, 3.3 mmol) was added dropwise. The resulting mixture was stirred for 1 h and then evaporated in vacuo. Ammonia (saturated, in MeOH, 15 mL) was added to the residue. After 4 h the reaction mixture was evaporated. Addition of CH2Cl2 to the residue afforded a solid, which was collected by filtration, washed with dichloromethane and dried to give the title compound (0.38 g, 62%). 1H NMR (DMSO-d6) δ ppm 12.32 (1H), 8.17 (1H), 7.52-7.19 (4H), 4.83 (2H); MS (ESI) m/z 205 (M−1).
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.05 mL
Type
reactant
Reaction Step Two
Quantity
0.44 mL
Type
reactant
Reaction Step Three
Yield
62%

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